N-(2-methoxy-5-methylphenyl)-1-({4-[2-(3-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide
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Overview
Description
N-(2-methoxy-5-methylphenyl)-1-({4-[2-(3-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes methoxy and methyl groups, an imidazole ring, and an acetamido group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-methylphenyl)-1-({4-[2-(3-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 2-methoxy-5-methylphenyl isocyanate, which is then reacted with other intermediates under controlled conditions to form the final product. The reaction conditions may include specific temperatures, solvents, and catalysts to ensure the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and maintain high standards of safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-methylphenyl)-1-({4-[2-(3-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and acetamido groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(2-methoxy-5-methylphenyl)-1-({4-[2-(3-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-methylphenyl)-1-({4-[2-(3-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-1H-imidazole-4-carboxamide
- N-(2-methylphenyl)-1H-imidazole-4-carboxamide
- N-(3-methoxyphenyl)-1H-imidazole-4-carboxamide
Uniqueness
N-(2-methoxy-5-methylphenyl)-1-({4-[2-(3-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide is unique due to its combination of functional groups and structural features
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-1-[[4-[[2-(3-methoxyphenyl)acetyl]amino]phenyl]methyl]imidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O4/c1-19-7-12-26(36-3)24(13-19)31-28(34)25-17-32(18-29-25)16-20-8-10-22(11-9-20)30-27(33)15-21-5-4-6-23(14-21)35-2/h4-14,17-18H,15-16H2,1-3H3,(H,30,33)(H,31,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHCWNJGZOWRDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)CC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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